molecular formula C23H22N4O4S B11064857 3-nitro-1'-phenyl-2'-thioxo-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-4',6'(1'H,3'H)-dione

3-nitro-1'-phenyl-2'-thioxo-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-4',6'(1'H,3'H)-dione

Cat. No.: B11064857
M. Wt: 450.5 g/mol
InChI Key: FZCCZLXWUCTEQF-UHFFFAOYSA-N
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Description

3-nitro-1’-phenyl-2’-thioxo-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione is a complex organic compound featuring a spiro structure. This compound is notable for its unique arrangement of functional groups, including a nitro group, a phenyl ring, and a thioxo group. The spiro configuration imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1’-phenyl-2’-thioxo-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione typically involves multi-step reactions. One common approach is the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide . This reaction proceeds under controlled conditions, often requiring specific temperatures and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1’-phenyl-2’-thioxo-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-nitro-1’-phenyl-2’-thioxo-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-1’-phenyl-2’-thioxo-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the thioxo group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-1’-phenyl-2’-thioxo-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione is unique due to its spiro structure and the presence of both nitro and thioxo groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

3'-nitro-1-phenyl-2-sulfanylidenespiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-4,6-dione

InChI

InChI=1S/C23H22N4O4S/c28-20-23(21(29)26(22(32)24-20)16-7-3-1-4-8-16)14-15-13-17(27(30)31)10-11-18(15)25-12-6-2-5-9-19(23)25/h1,3-4,7-8,10-11,13,19H,2,5-6,9,12,14H2,(H,24,28,32)

InChI Key

FZCCZLXWUCTEQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C3(CC4=C(N2CC1)C=CC(=C4)[N+](=O)[O-])C(=O)NC(=S)N(C3=O)C5=CC=CC=C5

Origin of Product

United States

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